Methyl 4-fluoro-5-methyl-2-nitrobenzoate
Description
Methyl 4-fluoro-5-methyl-2-nitrobenzoate (CAS: 1437780-12-5) is a substituted methyl benzoate derivative featuring a nitro group (-NO₂) at position 2, a fluorine atom (-F) at position 4, and a methyl group (-CH₃) at position 5 on the aromatic ring. Its molecular formula is C₉H₈FNO₄, with a molecular weight of 213.17 g/mol (calculated). The compound is cataloged under the identifier MFCD28797657 and is typically available at 98% purity for research applications .
Properties
IUPAC Name |
methyl 4-fluoro-5-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCJXYDXMDXOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208273 | |
| Record name | Benzoic acid, 4-fluoro-5-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437780-12-5 | |
| Record name | Benzoic acid, 4-fluoro-5-methyl-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437780-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-fluoro-5-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-5-methyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-fluoro-5-methylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluoro-5-methylbenzoic acid is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst. This method allows for the formation of the desired compound with high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Methyl 4-fluoro-5-methyl-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-5-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-fluoro-5-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases and other related enzymes.
Industry: Used in the production of specialty chemicals and materials, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-5-methyl-2-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates that interact with cellular targets. The fluorine atom and ester group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Methyl 4-fluoro-5-methyl-2-nitrobenzoate differ in substituent positions, functional groups, or halogen types.
Table 1: Structural and Molecular Comparison of Substituted Methyl Nitrobenzoates
Key Observations
Substituent Position Effects: The methyl and methoxy groups at position 5 (e.g., entries 1 vs. 2) alter steric and electronic properties. Methoxy (-OCH₃) is more polar than methyl (-CH₃), increasing solubility in polar solvents . Nitro group placement (e.g., 2-NO₂ vs. 5-NO₂) impacts regioselectivity in reactions. For instance, a nitro group at position 2 may deactivate the ring toward electrophilic substitution at adjacent positions .
Difluoromethoxy (-OCHF₂, entry 7) increases lipophilicity, which could improve membrane permeability in bioactive molecules .
Molecular Weight and Functional Group Complexity :
- The difluoromethoxy-methoxy-nitro derivative (entry 7) has the highest molecular weight (277.18 g/mol), reflecting its additional oxygen and fluorine atoms .
Synthetic Utility :
- Compounds with multiple halogens (e.g., entry 6) serve as precursors for cross-coupling reactions, while methyl-substituted analogs (entries 1, 3, 4) are often intermediates in drug discovery .
Biological Activity
Methyl 4-fluoro-5-methyl-2-nitrobenzoate is a compound of significant interest in both chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C₈H₈FNO₄. The presence of a nitro group, a fluorine atom, and an ester functional group contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo enzymatic reduction to form reactive intermediates. These intermediates can interact with various cellular targets, including enzymes and receptors, potentially influencing metabolic pathways. The fluorine atom enhances the compound's lipophilicity and membrane permeability, affecting its distribution within biological systems.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of nitrobenzoic acids, including this compound, exhibit antimicrobial activities. Studies have shown that similar compounds can inhibit bacterial growth by targeting bacterial topoisomerases, which are essential for DNA replication .
2. Enzyme Inhibition
this compound has been utilized as a model substrate in studies investigating enzyme-catalyzed reactions involving nitroaromatic compounds. It is particularly relevant in the study of nitroreductases, enzymes that reduce nitro groups to amines.
3. Potential Anticancer Activity
There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, studies have indicated that nitrobenzoic acid derivatives can inhibit p38α mitogen-activated protein kinase, which plays a role in cancer progression.
Case Study 1: Antibacterial Activity
A study conducted on a series of nitroaromatic compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were measured using standard microbiological techniques, revealing effective inhibition at low concentrations .
Case Study 2: Enzyme Interaction
In another research effort, this compound was tested for its ability to serve as a substrate for nitroreductase enzymes derived from various bacterial strains. The results indicated that the compound could be effectively reduced by these enzymes, leading to the formation of active metabolites that displayed enhanced biological activity.
Applications in Research
This compound serves as an important intermediate in organic synthesis and has applications in:
- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Biological Research : Investigated for its role in enzyme-catalyzed reactions and potential applications in drug development.
- Industrial Applications : Employed in producing specialty chemicals, including dyes and agrochemicals.
Summary Table of Biological Activities
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
